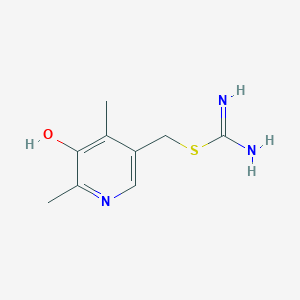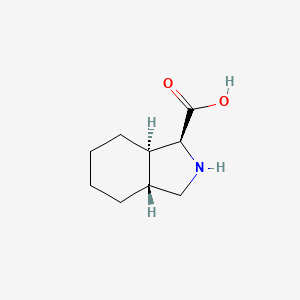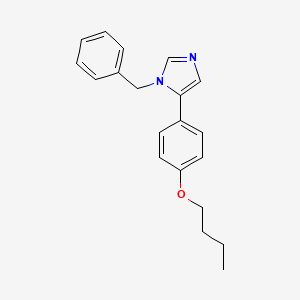
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a unique structure with two aniline groups attached to a central disiloxane core
Preparation Methods
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline typically involves the reaction of 1,1,3,3-tetramethoxydisiloxane with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the Si-N bond. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based products with different oxidation states.
Reduction: It can be reduced to form simpler siloxane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and hydrosilylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The molecular targets and pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated substrates.
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline include:
1,1,3,3-Tetramethyldisiloxane: Used as a reducing agent and in hydrosilylation reactions.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Utilized in the production of silicone polymers and resins.
Octamethylcyclotetrasiloxane: A precursor for silicone elastomers and fluids.
The uniqueness of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline lies in its dual aniline groups, which provide additional functionalization possibilities and reactivity compared to simpler disiloxane compounds.
Properties
CAS No. |
681248-96-4 |
|---|---|
Molecular Formula |
C16H24N2O5Si2 |
Molecular Weight |
380.54 g/mol |
IUPAC Name |
3-[[(3-aminophenyl)-dimethoxysilyl]oxy-dimethoxysilyl]aniline |
InChI |
InChI=1S/C16H24N2O5Si2/c1-19-24(20-2,15-9-5-7-13(17)11-15)23-25(21-3,22-4)16-10-6-8-14(18)12-16/h5-12H,17-18H2,1-4H3 |
InChI Key |
BUMCLKYXBNJELL-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)O[Si](C2=CC=CC(=C2)N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)


![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)




![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
